Simmiparib -

Simmiparib

Catalog Number: EVT-10986257
CAS Number:
Molecular Formula: C23H18F4N6O2
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Simmiparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) 1 (PARP1) and 2 (PARP2), with potential antineoplastic activity. Upon oral administration, simmiparib selectively binds to PARP and prevents PARP-mediated DNA repair of breaks in single-stranded DNA via the base excision repair pathway. This induces the accumulation of DNA strand breaks, promotes genomic instability, induces G2/M arrest and leads to apoptosis. PARP is activated by single-strand DNA breaks and catalyzes post-translational ADP-ribosylation of nuclear proteins, which signal and recruit other proteins to repair damaged DNA.
Overview

Simmiparib is a novel compound classified as a poly(ADP-ribose) polymerase inhibitor, specifically targeting poly(ADP-ribose) polymerase-1. This compound has garnered attention for its potential applications in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair mechanisms, such as those associated with BRCA1 and BRCA2 mutations. Simmiparib exhibits a higher potency compared to other inhibitors like olaparib, making it a promising candidate for further clinical evaluation and application in oncology.

Source and Classification

Simmiparib is derived from a class of compounds known as piperazine derivatives, which are recognized for their ability to inhibit poly(ADP-ribose) polymerase enzymes involved in DNA repair processes. The compound has been studied extensively through various preclinical trials to assess its efficacy against different cancer cell lines and xenograft models. Its classification as a selective inhibitor of poly(ADP-ribose) polymerase-1 positions it within the broader category of targeted cancer therapies aimed at exploiting the vulnerabilities of cancer cells with defective DNA repair capabilities .

Synthesis Analysis

The synthesis of simmiparib involves several key steps that utilize standard organic chemistry techniques. The initial step typically includes the formation of an intermediate compound through the reaction of 2-formylbenzoic acid with dimethyl phosphate under controlled heating conditions. This is followed by further reactions involving hydrazine hydrate and various reagents to yield the final product.

Technical Details

  • Starting Materials: 2-formylbenzoic acid, dimethyl phosphate.
  • Reagents: Aqueous sodium hydroxide, hydrazine hydrate, hydrochloric acid.
  • Conditions: Heating at 90 °C, cooling to room temperature, and subsequent crystallization from ethanol.
  • Yield: Approximately 62.3% for the initial product after purification .
Molecular Structure Analysis

Simmiparib's molecular structure can be characterized by its specific arrangement of atoms that confer its biological activity. The compound features a piperazine ring attached to a benzamide moiety, which is essential for its interaction with the target enzyme.

Structure Data

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 278.32 g/mol
  • Key Functional Groups: Amide group, piperazine ring.
  • 3D Structure: The spatial arrangement allows for optimal binding to the active site of poly(ADP-ribose) polymerase-1 .
Chemical Reactions Analysis

Simmiparib undergoes several chemical reactions during its synthesis and when interacting with biological targets. The primary reaction of interest is its inhibition of poly(ADP-ribose) polymerase activity, which leads to the accumulation of DNA damage in cancer cells.

Technical Details

  • Inhibition Mechanism: Simmiparib binds to the nicotinamide adenine dinucleotide binding site of poly(ADP-ribose) polymerase-1, preventing its activity.
  • Biological Impact: Induces DNA double-strand breaks and G2/M phase cell cycle arrest in cancer cells .
Mechanism of Action

The mechanism by which simmiparib exerts its effects involves several key processes:

  1. Binding: Simmiparib binds to poly(ADP-ribose) polymerase-1, inhibiting its enzymatic activity.
  2. DNA Damage Accumulation: This inhibition prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks.
  3. Cell Cycle Arrest: The resultant DNA damage triggers cell cycle checkpoints, particularly at the G2/M phase, ultimately leading to apoptosis in susceptible cancer cells.

Data indicate that simmiparib demonstrates approximately tenfold greater growth inhibition compared to olaparib in homologous recombination-deficient models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Reported range from 96.1 °C to 98.2 °C .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: Stability under various pH conditions has been evaluated; specific stability data can vary based on formulation.

Relevant analyses include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .

Applications

Simmiparib is primarily investigated for its potential use in cancer treatment, particularly for tumors deficient in homologous recombination repair mechanisms. Its applications include:

  • Cancer Therapy: Targeting BRCA-mutated cancers where traditional therapies may be less effective.
  • Combination Therapies: Research is ongoing into its use alongside other agents to enhance therapeutic efficacy through synergistic effects .
Introduction to PARP Inhibition in Oncology Therapeutics

Molecular Basis of PARP-Mediated DNA Repair Mechanisms

Poly(adenosine diphosphate-ribose) polymerase 1 (PARP1) serves as a primary DNA damage sensor and signaling transducer. Upon binding to single-strand breaks (SSBs) or other DNA lesions, PARP1 undergoes conformational changes that activate its catalytic domain, enabling poly(ADP-ribosyl)ation (PARylation) of target proteins using nicotinamide adenine dinucleotide (NAD⁺) as a substrate. This post-translational modification recruits DNA repair effectors (e.g., X-ray repair cross-complementing protein 1 [XRCC1]) and remodels chromatin to facilitate repair. PARP1 autoPARylation subsequently promotes its dissociation from repaired DNA [1] [4]. PARP2 and PARP3 share overlapping functions in DNA repair, with PARP1/2 double-knockout mice exhibiting embryonic lethality, underscoring their redundancy in maintaining genomic stability [4] [9]. Beyond SSB repair, PARP1 participates in nucleotide excision repair, alternative non-homologous end joining (alt-NHEJ), and replication fork stabilization [4] [7].

Table 1: PARP Family Members in DNA Repair

PARP IsoformPrimary Repair PathwayFunctional Redundancy
PARP1Single-strand break repair (SSBR), base excision repair (BER)Partial redundancy with PARP2
PARP2SSBR, BERCritical compensation for PARP1 loss
PARP3SSBR, double-strand break sensingMinimal redundancy

Rationale for Synthetic Lethality Targeting in HR-Deficient Malignancies

Synthetic lethality exploits the dependency of cancer cells on compensatory DNA repair pathways. Homologous recombination (HR)-deficient tumors—such as those with breast cancer susceptibility gene 1/2 (BRCA1/2) mutations—lack error-free double-strand break (DSB) repair capability. PARP inhibition in these cells induces accumulation of unrepaired SSBs, which collapse into lethal DSBs during replication. Normal cells with functional HR repair these lesions, minimizing off-target toxicity [1] [5]. The "BRCAness" phenotype extends PARP inhibitor sensitivity beyond BRCA-mutated cancers to tumors with defects in HR genes (e.g., PALB2, ATM, RAD51) or epigenetic silencing of BRCA1 [2] [6] [10]. Clinically, BRCA1/2 mutations remain the strongest predictors of PARP inhibitor response, with objective response rates of 30–60% in ovarian cancer trials [6] [10].

Historical Development of PARP Inhibitors as Targeted Antineoplastic Agents

The clinical translation of PARP inhibitors began in 2005 when Bryant et al. and Farmer et al. independently demonstrated synthetic lethality in BRCA-deficient cells [2] [6]. Olaparib became the first PARP inhibitor approved in 2014 for advanced BRCA-mutated ovarian cancer, validating the synthetic lethality paradigm. Four agents (olaparib, rucaparib, niraparib, talazoparib) now hold approvals across ovarian, breast, pancreatic, and prostate cancers [3] [6]. Development phases reflect shifting strategies:

  • Phase I (2003–2009): Rucaparib and olaparib tested as chemosensitizers.
  • Phase II (2009–2014): Proof-of-concept trials in BRCA-mutated cancers (e.g., Study 42 demonstrated 33% response rate with olaparib in ovarian cancer) [6].
  • Phase III (2014–present): Maintenance therapy in platinum-sensitive recurrent ovarian cancer (SOLO-2, NOVA, ARIEL-3 trials) [3] [6].

Table 2: Key Clinical Development Milestones for PARP Inhibitors

DrugInitial Approval YearInitial IndicationPivotal Trial
Olaparib2014gBRCA-mutated advanced ovarian cancerStudy 42 (NCT01078662)
Rucaparib2016BRCA-mutated advanced ovarian cancer (≥2 prior chemotherapies)ARIEL2 (NCT01891344)
Niraparib2017Recurrent ovarian cancer (maintenance)NOVA (NCT01847274)
Talazoparib2018gBRCA-mutated HER2-negative metastatic breast cancerEMBRACA (NCT01945775)

Pharmacological Limitations of First-Generation PARP Inhibitors

Despite efficacy, first-generation inhibitors face significant challenges:

  • Variable PARP Trapping Potency: Trapping refers to PARP-DNA complex stabilization, which obstructs replication forks. Talazoparib exhibits ~100-fold greater trapping activity than veliparib, correlating with enhanced cytotoxicity in BRCA-deficient cells. Weak trappers like veliparib show reduced single-agent activity [2] [6] [7].
  • Catalytic Inhibition Efficiency: Half-maximal inhibitory concentration (IC₅₀) values for PARylation inhibition vary: olaparib (IC₅₀ = 1.2 nM) vs. veliparib (IC₅₀ = 120 nM) [6] [9].
  • Multidrug Resistance (MDR) Efflux: P-glycoprotein (P-gp) mediates efflux of olaparib and niraparib, reducing intracellular concentrations [10].
  • Compromised Blood-Brain Barrier Penetration: Limited CNS exposure restricts activity against brain metastases [4].
  • Pharmacodynamic Heterogeneity: Variable intratumoral drug distribution and PARP1 expression levels impact efficacy [4] [10].

Simmiparib (IMP4297) was designed to address these limitations by optimizing PARP-DNA affinity and reducing susceptibility to efflux transporters, demonstrating enhanced preclinical activity against HR-deficient models compared to earlier agents [3] [10].

Properties

Product Name

Simmiparib

IUPAC Name

4-[[4-fluoro-3-[5-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C23H18F4N6O2

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C23H18F4N6O2/c1-12-10-32(11-19-29-31-22(33(12)19)23(25,26)27)21(35)16-8-13(6-7-17(16)24)9-18-14-4-2-3-5-15(14)20(34)30-28-18/h2-8,12H,9-11H2,1H3,(H,30,34)

InChI Key

QNQFPYADHVFRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=NN=C(N12)C(F)(F)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

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